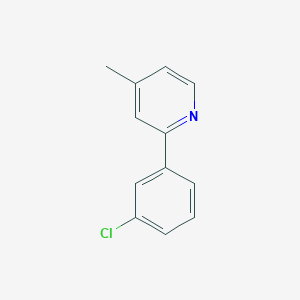

2-(3-chlorophenyl)-4-methylpyridine

描述

2-(3-chlorophenyl)-4-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features a chloro-substituted phenyl group at the second position and a methyl group at the fourth position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-4-methylpyridine typically involves the reaction of 3-chlorobenzaldehyde with 4-methylpyridine in the presence of a suitable catalyst. One common method is the Friedländer synthesis, which involves the condensation of an aldehyde with an aminoketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency and minimize by-products.

化学反应分析

Types of Reactions: 2-(3-chlorophenyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines, using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

科学研究应用

2-(3-chlorophenyl)-4-methylpyridine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

作用机制

The mechanism of action of 2-(3-chlorophenyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methyl substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its interaction with specific molecular pathways are essential to elucidate its mechanism of action.

相似化合物的比较

2-(3-Chloro-phenyl)-pyridine: Lacks the methyl group at the fourth position.

4-Methyl-2-phenyl-pyridine: Lacks the chloro substituent on the phenyl ring.

2-(4-Chloro-phenyl)-4-methyl-pyridine: The chloro group is positioned differently on the phenyl ring.

Uniqueness: 2-(3-chlorophenyl)-4-methylpyridine’s unique combination of chloro and methyl substituents imparts distinct chemical properties, making it a valuable compound for specific applications. Its structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

生物活性

2-(3-Chlorophenyl)-4-methylpyridine, a compound with notable structural features, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₃H₁₀ClN, with a molecular weight of 235.68 g/mol. The compound features a pyridine ring substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a methyl group. This unique combination of functional groups may contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Using appropriate aldehydes and amines.

- Electrophilic Substitution : The chlorophenyl group can undergo electrophilic substitution reactions, enhancing the compound's reactivity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related compounds demonstrated that certain derivatives showed potent antifungal effects against pathogenic strains of fungi, including Candida albicans and Aspergillus niger .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. For instance, derivatives have been tested against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Preliminary results suggest that some derivatives possess cytotoxic effects comparable to established chemotherapeutics .

Binding Affinity Studies

Molecular docking studies have been employed to predict the binding affinity of this compound and its derivatives to various biological targets, including enzymes and receptors involved in cancer progression and inflammation. These studies indicate promising interactions that could lead to therapeutic applications .

Table 1: Biological Activity Summary

Case Study 1: Antifungal Activity

In a study evaluating the antifungal properties of related compounds, several derivatives of this compound were synthesized and tested against four pathogenic fungi. The results indicated that some compounds exhibited excellent antifungal activity, suggesting their potential for further development as antifungal agents .

Case Study 2: Anticancer Evaluation

A series of experiments were conducted to assess the anticancer efficacy of this compound derivatives on human cancer cell lines. The findings revealed that specific modifications to the structure enhanced cytotoxicity, leading to cell death in cancerous cells while sparing normal cells .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-4-methylpyridine, and how can reaction yields be improved?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between 4-methylpyridine derivatives and 3-chlorophenylboronic acid, using Pd(PPh₃)₄ as a catalyst . Key parameters to optimize include solvent choice (e.g., DMF or THF), reaction temperature (80–120°C), and stoichiometric ratios of reactants. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product with >95% purity. Yield improvements may require inert atmosphere conditions (N₂/Ar) and pre-activation of the boronic acid.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 234.05 for C₁₂H₁₀ClN).

- Melting Point Analysis : Compare observed values (e.g., 110–112°C) against literature to assess crystallinity .

Q. What safety protocols are essential when handling chlorinated pyridine derivatives?

- Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye damage) as per GHS guidelines. Use fume hoods for synthesis, nitrile gloves, and safety goggles. Store at 2–8°C in airtight containers away from oxidizers . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the 3-chlorophenyl substituent on pyridine reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the Cl substituent. Solvent models (e.g., PCM for DCM) refine predictions of nucleophilic/electrophilic sites. Compare Mulliken charges with experimental Hammett σ constants to validate computational models .

Q. What strategies address contradictory data in literature regarding the compound’s environmental persistence?

- Methodological Answer : Perform standardized OECD 301 biodegradation tests under aerobic conditions. If results conflict with prior studies (e.g., reports no data), validate via LC-MS/MS to track degradation intermediates. Cross-reference with Quantitative Structure-Activity Relationship (QSAR) models for chlorinated aromatics to estimate half-lives in soil/water .

Q. How does the methyl group at the 4-position influence intermolecular interactions in crystal packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals packing motifs. For analogous compounds (e.g., ), methyl groups engage in van der Waals interactions, while Cl atoms form halogen bonds. Use Mercury software to analyze intermolecular distances and angles, correlating with thermal stability (TGA/DSC data) .

Q. What in vitro assays are suitable for probing the compound’s biological activity, given structural similarities to pharmacologically active pyridines?

- Methodological Answer : Screen against kinase targets (e.g., EGFR or JAK2) using fluorescence polarization assays. Structural analogs in show affinity for heterocyclic-binding enzymes. For cytotoxicity, use MTT assays on HEK-293 or HepG2 cells, with IC₅₀ calculations via nonlinear regression (GraphPad Prism) .

属性

IUPAC Name |

2-(3-chlorophenyl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-5-6-14-12(7-9)10-3-2-4-11(13)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTJPMRJTBFVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。